molecular formula C14H9N3 B1415857 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine CAS No. 2227272-60-6

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine

Cat. No.: B1415857
CAS No.: 2227272-60-6
M. Wt: 219.24 g/mol
InChI Key: HMLLCSGHJQUHSS-UHFFFAOYSA-N
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Description

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential application in neuroscience and as an antiviral agent. It is built on the imidazo[1,2-a]pyrazine scaffold, a heterocyclic system known for its versatility in drug discovery . This scaffold has been identified as a key pharmacophore in the development of potent and selective negative allosteric modulators of AMPA receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors) associated with the regulatory protein TARP-γ-8 . This specific targeting is a promising therapeutic strategy for treating conditions like epilepsy, as it can suppress neuronal hyperexcitability in the hippocampus with a potentially improved side-effect profile compared to non-selective antagonists . Furthermore, recent phenotypic screening studies have highlighted the robust, broad-spectrum anti-influenza activity of imidazo[1,2-a]pyrazine derivatives, including efficacy against oseltamivir-resistant viral strains . The mechanism of action for this antiviral effect has been linked to the direct binding and inhibition of the viral nucleoprotein (NP), a target not utilized by any currently marketed anti-influenza drugs, thereby representing a novel mechanism of action . The ethynyl group at the 6-position of the core structure provides a versatile handle for further synthetic modification via click chemistry, making this compound a valuable intermediate for developing chemical probes or conjugates. With a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol, it is supplied with a purity of ≥95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethynyl-8-phenylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-12-10-17-9-8-15-14(17)13(16-12)11-6-4-3-5-7-11/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLCSGHJQUHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CN=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Catalyst: Iodine (5–10 mol%)
  • Solvent: Ethanol (preferred for its eco-friendliness)
  • Temperature: Room temperature
  • Reaction Time: Typically 5–24 hours, optimized to yield high purity and yields.

General Procedure:

  • Mix equimolar amounts of phenyl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide in ethanol.
  • Add iodine catalyst (5 mol%) to the mixture.
  • Stir at room temperature for the optimized period (usually 5 hours).
  • The product precipitates out, simplifying purification via filtration.
  • Characterize via IR, NMR, and HRMS to confirm structure.

This method has demonstrated yields exceeding 90%, with the formation of highly functionalized imidazo[1,2-a]pyrazine derivatives, including the ethynyl group at the 6-position, through subsequent modifications.

Post-Synthesis Functionalization for Ethynyl Group Incorporation

The direct synthesis of This compound often involves a two-step process:

Step 1: Synthesis of the Core Structure

Using the iodine-catalyzed MCR as described, generate the imidazo[1,2-a]pyrazine core with phenyl substitution at the 8-position.

Step 2: Introduction of the Ethynyl Group

  • The ethynyl group at the 6-position can be introduced via Sonogashira coupling :
    • React the halogenated precursor (e.g., 6-bromo derivative) with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(0) catalyst and copper co-catalyst.
    • Deprotect the TMS group using TBAF (tetrabutylammonium fluoride) to obtain the terminal ethynyl group.

Alternatively, direct alkynylation can be performed on the precursor if the 6-position bears a suitable leaving group.

Data Table of Preparation Parameters

Method Reactants Catalyst Solvent Temperature Reaction Time Yield Notes
Iodine-catalyzed MCR Phenyl aldehyde + 2-aminopyrazine + tert-butyl isocyanide Iodine (5 mol%) Ethanol Room temperature 5–24 hours >90% Precipitation simplifies purification
Sonogashira coupling 6-bromo derivative + trimethylsilylacetylene Pd(PPh3)4 + CuI Toluene/Et3N Reflux 12–24 hours 75–85% For ethynyl group installation

Research Findings and Literature Support

  • Krishnamoorthy and Anaikutti (2023) demonstrated the efficiency of iodine-catalyzed multicomponent reactions for heterocycle synthesis, emphasizing eco-friendly conditions, high yields, and straightforward purification.
  • The use of tert-butyl isocyanide as a key building block in MCRs facilitates the formation of diverse heterocyclic frameworks, including imidazo[1,2-a]pyrazines with various substitutions, notably phenyl groups at the 8-position.
  • Post-synthesis modifications like Sonogashira coupling enable the introduction of ethynyl groups at specific positions, crucial for biological activity and further functionalization.

Summary of Preparation Strategy

The synthesis of This compound primarily relies on a green, iodine-catalyzed multicomponent approach that allows rapid assembly of the heterocyclic core. The ethynyl functionality is then introduced via well-established cross-coupling reactions, ensuring precise functionalization at the 6-position. This methodology offers high efficiency, environmental compatibility, and versatility for further derivatization, making it suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

Research indicates that 6-ethynyl-8-phenylimidazo[1,2-a]pyrazine exhibits significant anticancer properties. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : It interacts with enzymes such as PI3Kα, which is crucial in cancer cell survival and proliferation. Structural modifications have demonstrated enhanced interactions with these targets .
  • In Vitro Studies : Cytotoxicity assessments against various cancer cell lines (e.g., breast cancer MCF7, colorectal cancer HCT116) have shown promising results. A study highlighted that derivatives of imidazo[1,2-a]pyrazines displayed potent CDK9 inhibitory activity with IC50_{50} values as low as 0.16 µM .

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineContains quinazoline moietyPI3Kα inhibition; anticancer properties
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazineNitro-substituted; enhanced reactivityAnticancer activity
Ethynyl-substituted imidazo[1,2-a]pyridineSimilar ethynyl group; different ring systemAntiviral properties

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for antiviral activities:

  • Mechanism : Compounds within this class have shown efficacy against viruses by inhibiting viral replication mechanisms. Similar structures have been reported as effective against influenza A virus .

Antibacterial Activity

The antibacterial properties of imidazo[1,2-a]pyrazines are also noteworthy:

  • Research Findings : Various studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. The structural features contribute to their effectiveness .

Mechanism of Action

The mechanism of action of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Kinase Inhibition (CDK9)

Substituents at positions 2 and 3 significantly impact CDK9 inhibition:

  • Benzylamine at position 3 (2c, 4c): IC₅₀ values of 0.31–0.71 µM due to hydrophobic interactions with CDK9's hinge region .
  • 4-Methoxyphenyl at position 3 (1d, 2d): Weak activity (IC₅₀ = 1.04–3.16 µM), attributed to reduced hydrogen bonding .
  • Thiophen-3-yl at position 2 (4a): Forms a hydrogen bond with Cys106, enhancing potency (IC₅₀ = 0.71 µM) .

Table 2: CDK9 Inhibitory Activity of Selected Derivatives

Compound Substituents (Position) IC₅₀ (µM) Key Interactions
2c Benzylamine (3) 0.31 Hydrophobic pocket binding
4a Thiophen-3-yl (2) 0.71 H-bond with Cys106
1d 4-Methoxyphenyl (3) 1.04 Weak hinge region interaction

Antiviral Activity

Fluorescence and Optical Properties

Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit substituent-dependent emission profiles:

  • Electron-withdrawing groups (R1) : Enhance fluorescence intensity (e.g., 8d with Cl) .
  • Electron-donating groups (R2) : Cause bathochromic shifts (e.g., 8g with –CH₃) .

Pharmacological Profiles and Selectivity

  • H+/K+-ATPase Inhibition : 6-Substituted analogs (e.g., Sch 28080) show reversible anti-secretory activity, with thiocyanate metabolites contributing to cytoprotective effects .
  • Alpha-Adrenergic Receptor Affinity : Piperazinyl derivatives (e.g., 2a) exhibit α₂-selectivity (Ki = 12 nM), surpassing mianserin’s selectivity by 70-fold .

Biological Activity

6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine class of compounds, characterized by a fused imidazole and pyrazine ring structure. This unique configuration contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and pathways within cells. Notably, studies have indicated that derivatives of imidazo[1,2-a]pyrazines can act as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme that negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer therapy.

Inhibition of ENPP1

Research has shown that certain derivatives exhibit potent inhibition against ENPP1 with IC50 values in the low nanomolar range (e.g., 5.70 nM), leading to enhanced activation of the STING pathway and subsequent immune response against tumors . This mechanism highlights the potential of this compound as an immunotherapeutic agent.

Biological Activity in Cancer Research

The anticancer properties of this compound have been investigated through various studies:

  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against several cancer cell lines. For instance, it showed IC50 values ranging from 0.13 to 0.19 μM against A549 and Colo-205 cell lines . These values indicate a potent ability to inhibit cancer cell growth.
  • Mechanism Studies : In vitro studies have revealed that the compound induces apoptosis in cancer cells and inhibits tubulin polymerization, which is essential for cell division . This dual action may contribute to its effectiveness as a chemotherapeutic agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Combination Therapy : In a murine model, the compound was tested in combination with anti-PD-1 antibodies. The results indicated a tumor growth inhibition rate of approximately 77.7%, showcasing enhanced survival rates when used alongside existing immunotherapies .
  • Pharmacokinetics : Studies on pharmacokinetic properties have shown that the compound exhibits favorable absorption and distribution characteristics in vivo, making it a viable candidate for further development in clinical settings .

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Mechanism of Action
AntiproliferativeA5490.13Induction of apoptosis
AntiproliferativeColo-2050.19Inhibition of tubulin polymerization
ENPP1 InhibitionVarious≤0.01Activation of STING pathway
Combination TherapyMurine Model-Enhanced immune response with anti-PD-1

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) in software like GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models, ensuring replicates account for batch variability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine
Reactant of Route 2
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine

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